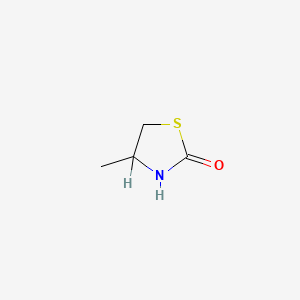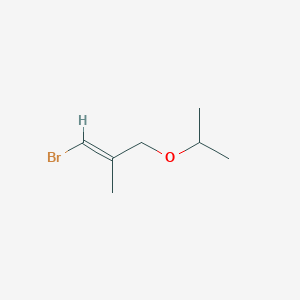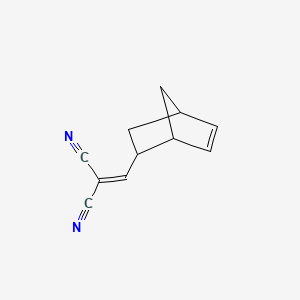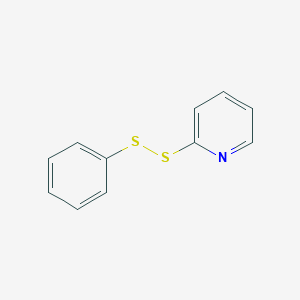![molecular formula C25H22ClO3P B14707287 {[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride CAS No. 18812-25-4](/img/structure/B14707287.png)
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride typically involves the reaction of 5-(methoxycarbonyl)furan-2-ylmethyl chloride with triphenylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chloride ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of phosphonium salts .
Applications De Recherche Scientifique
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mécanisme D'action
The mechanism of action of {[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride involves its interaction with molecular targets through its phosphonium group. This group can participate in nucleophilic substitution reactions, forming stable intermediates that can further react to yield desired products. The furan ring and methoxycarbonyl group also contribute to its reactivity and potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphonium bromide: Similar structure but with a bromide ion instead of chloride.
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphonium iodide: Similar structure but with an iodide ion instead of chloride.
{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphonium fluoride: Similar structure but with a fluoride ion instead of chloride.
Uniqueness
The presence of the chloride ion makes it particularly suitable for nucleophilic substitution reactions, while the furan ring and methoxycarbonyl group enhance its versatility in organic synthesis .
Propriétés
Numéro CAS |
18812-25-4 |
|---|---|
Formule moléculaire |
C25H22ClO3P |
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
(5-methoxycarbonylfuran-2-yl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H22O3P.ClH/c1-27-25(26)24-18-17-20(28-24)19-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-18H,19H2,1H3;1H/q+1;/p-1 |
Clé InChI |
KTGREZCEIJRYCP-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=CC=C(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


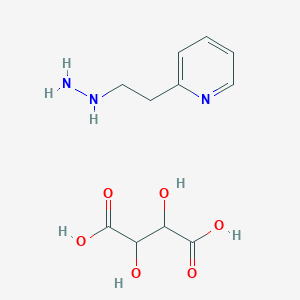
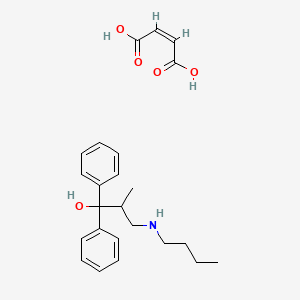
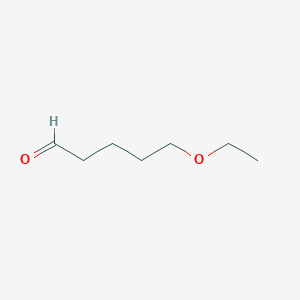
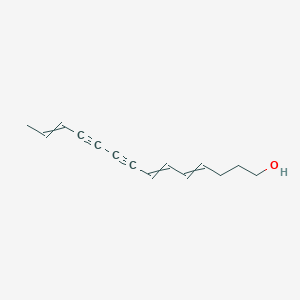
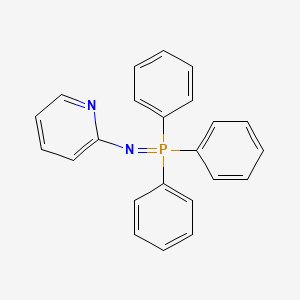
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)

